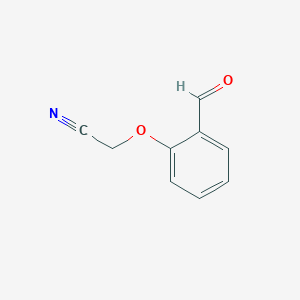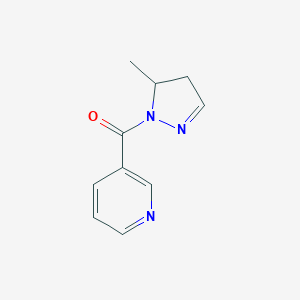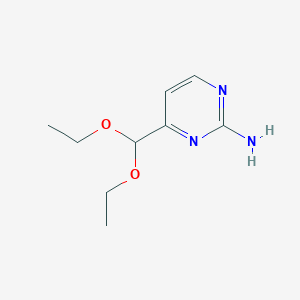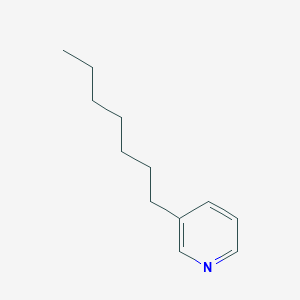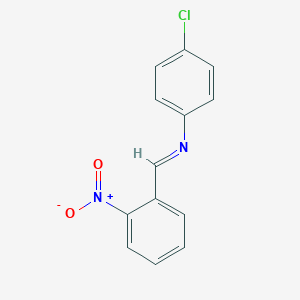
N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This includes the reactants used, the reaction conditions (temperature, pressure, catalysts, etc.), and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties (IR, UV-Vis, NMR, etc.).Applications De Recherche Scientifique
Crystal Structures and Molecular Interactions
- N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine and related compounds exhibit significant molecular twisting and crystal packing determined by weak intermolecular interactions such as hydrogen bonds and π–π interactions. This finding is essential for understanding the structural properties of such compounds (Skrzypiec et al., 2012).
Chemosensor Activity
- Certain derivatives of N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine demonstrate chemosensor activity for lanthanide cations and various anions, showcasing their potential in sensing applications (Tolpygin et al., 2017).
Role in Cyclopentadienone Ion Formation
- The compound plays a role in the formation of cyclopentadienone ions through internal oxidation processes, highlighting its significance in organic reaction mechanisms (Maquestiau et al., 1989).
Schiff Bases with Organic Fluorine
- Schiff bases similar to N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine, especially those with organic fluorine, have been explored for their crystal structures, molecular interactions, and potential antibacterial activity (Al-Mutairi et al., 2020).
Antimicrobial Properties
- Related Schiff bases show promising antimicrobial properties, offering potential applications in the development of new antibacterial agents (Al-Noor et al., 2014).
Experimental and Theoretical Analysis of Schiff Base Ligands
- Schiff base ligands analogous to N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine have been analyzed both experimentally and theoretically, providing insights into their chemical properties and potential applications (Uluçam & Yenturk, 2019).
Solvent-Free Synthesis and Antibacterial Studies
- The solvent-free synthesis of similar Schiff bases has been explored, demonstrating moderate antibacterial activities and providing an environmentally friendly approach to compound synthesis (Yusuf et al., 2020).
Synthesis, Characterization, and Application in Transfer Hydrogenation
- Related Schiff bases have been synthesized and characterized for their application in transfer hydrogenation of aryl ketones, showcasing their potential in catalysis (Ramos et al., 2019).
Anti-Microbial and Anti-Mutagenic Activities
- Some Schiff bases exhibit significant anti-microbial and anti-mutagenic activities, suggesting their potential use in pharmaceutical industries (Ceker et al., 2019).
Anti-Inflammatory and Antibacterial Agents
- Novel derivatives have been synthesized showing potential as anti-inflammatory and antibacterial agents, highlighting the versatility of such compounds in medicinal chemistry (Ravula et al., 2016).
Safety And Hazards
Safety and hazards analysis involves understanding the toxicological properties of the compound and the precautions that need to be taken while handling it.
Orientations Futures
Future directions could involve potential applications of the compound, areas where further research is needed, or new methods of synthesis.
Please note that the availability of this information depends on the extent to which the compound has been studied. For a less-studied compound, some of this information may not be available. It’s always a good idea to consult reliable sources or experts in the field for the most accurate information.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16(17)18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLMYVAOOXRLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240151 | |
| Record name | 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(2-nitrophenyl)methanimine | |
CAS RN |
17064-76-5 | |
| Record name | 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17064-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-[(2-nitrophenyl)methylene]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



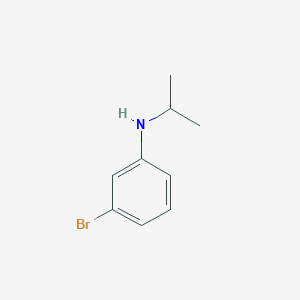

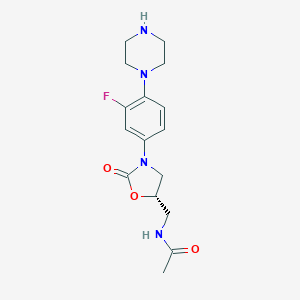
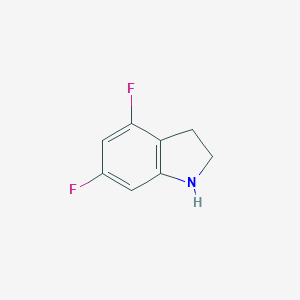
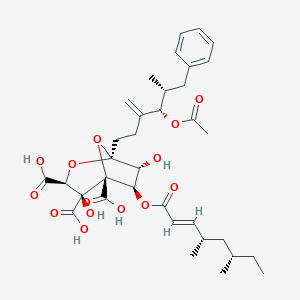
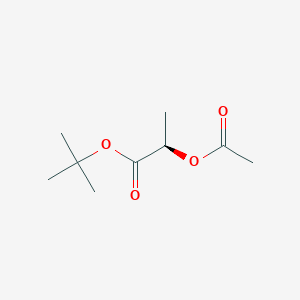
![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)

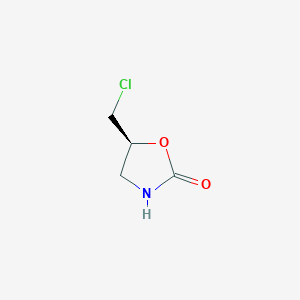
![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)
